molecular formula C10H8BrN3O B8669851 2-(2-Bromophenoxy)pyrimidin-5-amine

2-(2-Bromophenoxy)pyrimidin-5-amine

Cat. No. B8669851
M. Wt: 266.09 g/mol
InChI Key: MJUVYOUALUBSSX-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

To a solution of 2-(2-bromophenoxy)-5-nitropyrimidine (5.30 g, 17.9 mmol) in DMF (35.8 ml, 17.9 mmol) was added tin (II) chloride (17.0 g, 89.5 mmol) and water (4.48 ml, 17.9 mmol). The reaction was sonicated for 15 min and became deep red and exothermic in nature. The reaction was stirred at RT. After 4 h, the reaction was diluted with EtOAc, cooled to 0° C. and neutralized with 10% NaOH. Tin residue precipitated out of the solution. The reaction was diluted with EtOAc. The suspension was allowed to settle. The organic layer was decanted and passed through a fritted funnel. This procedure was repeated two more times to extract product into the organic layer. The organic layer, containing the product, was washed with brine, dried over MgSO4, filtered, and concentrated. The product was purified by column chromatography on silica gel using 90:10 DCM:(90:10:1 DCM:MeOH:NH4OH). Upon concentration of the product fractions, the resulting brown solid was dissolved/suspended in DCM, washed with water to remove the DMF, washed with brine, dried over MgSO4, filtered, and concentrated. Yellow solid, 2-(2-bromophenoxy)pyrimidin-5-amine was obtained. MS Calc'd for C10H8BrN3O: [M]+=265. Found: [M+H]+=266, [M+2H]+=267.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
35.8 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
4.48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[N:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][N:6]=1.CN(C=O)C.[Sn](Cl)Cl.O.[OH-].[Na+]>CCOC(C)=O>[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[N:6]=[CH:7][C:8]([NH2:11])=[CH:9][N:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
BrC1=C(OC2=NC=C(C=N2)[N+](=O)[O-])C=CC=C1
Name
Quantity
35.8 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
17 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
4.48 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was sonicated for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Tin residue precipitated out of the solution
ADDITION
Type
ADDITION
Details
The reaction was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted
CUSTOM
Type
CUSTOM
Details
passed through a fritted funnel
EXTRACTION
Type
EXTRACTION
Details
to extract product into the organic layer
ADDITION
Type
ADDITION
Details
The organic layer, containing the product
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel using 90:10 DCM
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to remove the DMF
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(OC2=NC=C(C=N2)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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